molecular formula C20H26OSi B12537867 Silane, [[(1E)-1,3-diphenyl-1-pentenyl]oxy]trimethyl- CAS No. 669078-64-2

Silane, [[(1E)-1,3-diphenyl-1-pentenyl]oxy]trimethyl-

Cat. No.: B12537867
CAS No.: 669078-64-2
M. Wt: 310.5 g/mol
InChI Key: SDLWASLJDGYSTN-UHFFFAOYSA-N
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Description

Silane, [[(1E)-1,3-diphenyl-1-pentenyl]oxy]trimethyl- is a chemical compound with the molecular formula C20H26OSi. It is a type of silane, which is a compound containing silicon atoms bonded to hydrogen and/or organic groups. This particular silane is characterized by the presence of a 1,3-diphenyl-1-pentenyl group attached to a trimethylsiloxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, [[(1E)-1,3-diphenyl-1-pentenyl]oxy]trimethyl- typically involves the reaction of 1,3-diphenyl-1-pentene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane. The product is then purified using standard techniques such as distillation or chromatography .

Industrial Production Methods

In an industrial setting, the production of Silane, [[(1E)-1,3-diphenyl-1-pentenyl]oxy]trimethyl- may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Silane, [[(1E)-1,3-diphenyl-1-pentenyl]oxy]trimethyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while reduction can produce various silanes. Substitution reactions can result in the formation of new organosilicon compounds with different functional groups .

Scientific Research Applications

Silane, [[(1E)-1,3-diphenyl-1-pentenyl]oxy]trimethyl- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Silane, [[(1E)-1,3-diphenyl-1-pentenyl]oxy]trimethyl- involves its ability to form stable carbon-silicon bonds. This property allows it to interact with various molecular targets and pathways, leading to its diverse applications. The compound can act as a radical H-donor or hydride donor, depending on the specific reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Silane, [[(1E)-1,3-diphenyl-1-pentenyl]oxy]trimethyl- is unique due to its specific combination of a 1,3-diphenyl-1-pentenyl group and a trimethylsiloxy group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

669078-64-2

Molecular Formula

C20H26OSi

Molecular Weight

310.5 g/mol

IUPAC Name

1,3-diphenylpent-1-enoxy(trimethyl)silane

InChI

InChI=1S/C20H26OSi/c1-5-17(18-12-8-6-9-13-18)16-20(21-22(2,3)4)19-14-10-7-11-15-19/h6-17H,5H2,1-4H3

InChI Key

SDLWASLJDGYSTN-UHFFFAOYSA-N

Canonical SMILES

CCC(C=C(C1=CC=CC=C1)O[Si](C)(C)C)C2=CC=CC=C2

Origin of Product

United States

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